2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
Description
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S3/c1-26-17-8-6-14(7-9-17)19(24)13-29-21-23-16(12-28-21)11-20(25)22-15-4-3-5-18(10-15)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGRZBUVWYOVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through a multi-component reaction involving ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions.
Thioether formation:
Acetamide formation: The final step involves the acylation of the thiazole-thioether intermediate with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular proteins, thereby disrupting biological pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)thiazole: Shares the thiazole ring and methoxyphenyl group but lacks the acetamide and methylthio groups.
N-(3-(methylthio)phenyl)acetamide: Contains the acetamide and methylthio groups but lacks the thiazole ring.
Uniqueness
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a thiazole derivative with a complex molecular structure that includes a thiazole ring and various functional groups. Its unique composition suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.53 g/mol. The structure consists of:
- A thiazole ring
- An acetamide group
- A methoxyphenyl moiety
This combination of functional groups is believed to influence the compound's biological interactions significantly.
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial activity. For instance, the compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in vitro. Molecular docking studies suggest that it interacts with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Inhibition of COX-2 could lead to reduced production of pro-inflammatory mediators, making this compound a candidate for developing anti-inflammatory drugs.
Antioxidant Activity
Thiazole derivatives are known for their antioxidant capabilities. The compound's ability to scavenge free radicals has been assessed using various assays, revealing significant antioxidant activity that may protect cells from oxidative stress.
In Vitro Studies
In vitro experiments have shown that the compound inhibits acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition constants (IC50 values) indicate potent activity, suggesting potential use in cognitive enhancement therapies.
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | AChE | 1.5 |
| Similar Thiazole Derivative | AChE | 3.0 |
Animal Studies
Animal models have been utilized to assess the therapeutic potential of this compound in conditions like inflammation and neurodegeneration. In a rodent model of induced inflammation, treatment with the compound resulted in a significant reduction in swelling and pain compared to control groups.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiazole derivatives. Key stages include:
- Formation of Thiazole Ring : Utilizing appropriate reagents to create the thiazole backbone.
- Introduction of Functional Groups : Sequential addition of methoxyphenyl and methylthio groups through nucleophilic substitutions.
- Final Acetamide Formation : Reaction with acetic anhydride or similar reagents to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
